N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide -

N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

Catalog Number: EVT-4931635
CAS Number:
Molecular Formula: C20H25N5O2
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

      Compound Description: These compounds feature a 1,3,4-oxadiazole ring substituted at the 2-position with an aryl group and at the 5-position with a (1H-pyrazol-1-yl)methyl group. The ethanone substituent at the 3-position of the oxadiazole ring distinguishes them from the main compound. Synthesized and characterized using IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. Tested for antibacterial activity against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy compared to standard drugs like ciprofloxacin and tetracycline [].

      Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring linked to a thiazole ring through a methylene bridge. They are further characterized by a propanamide moiety at the 2-position of the oxadiazole ring, bearing various phenyl substitutions. Spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS were used to confirm their structures. Displayed potent urease inhibitory activity and low cytotoxicity in hemolysis assays [].

      Compound Description: These compounds are characterized by a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core structure substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 6-position. Variations in the alkyl group at the 1-position contribute to the diversity within this series. Structural confirmation was achieved through 1H-NMR, mass spectrometry, and elemental analysis. Antimicrobial activity screening revealed that only the derivatives with a [3-aryl-1,2,4-oxadiazol-5-yl]methyl substituent at the 1-position exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [].

      Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring connected to an indole ring by a methylene bridge. At the 2-position of the oxadiazole ring, there is an acetamide group bearing various N-substitutions. Structural elucidation was achieved through 1H-NMR, IR, and EI-MS spectral data. They exhibited promising results in various biological assays, including antibacterial, hemolytic, and enzyme inhibition studies against α-glucosidase, butyrylcholinesterase, and lipoxygenase [].

      Compound Description: These compounds are characterized by a 1,3,4-oxadiazole ring substituted with various aralkyl or aryl groups at the 5-position. They are further defined by a (4-methyl-1,3-thiazol-2-yl)acetamide moiety at the 2-position of the oxadiazole ring. Structural confirmation was obtained using IR, EI-MS, 1H-NMR, and 13C-NMR. These bi-heterocyclic compounds exhibited promising enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, along with low toxicity in brine shrimp lethality assays [].

      Compound Description: This compound features a 1,3,4-oxadiazole ring with a thioxo group at the 5-position. At the 2-position, it has a 2-methyl-1-propylbenzamide substituent. Its crystal structure was determined by X-ray diffraction analysis, revealing a monoclinic crystal system with the space group P21 [].

      Compound Description: This compound is composed of a pyrazole ring linked to a propanamide moiety. The pyrazole ring is further substituted with a methyl group and a phenyl group. Its crystal structure, solved using X-ray diffraction, reveals a one-dimensional chain structure stabilized by intermolecular hydrogen bonds. This structure highlights the significance of hydrogen bonding in influencing the solid-state arrangement of the molecule. Additionally, the presence of aromatic π-π stacking interactions between the chains further contributes to the stability of the crystal lattice [].

      Compound Description: This molecule features a 1,3,4-oxadiazole core with a complex substituent at the 5-position. This substituent comprises a pyrazole ring connected to a trifluoromethylphenyl diazenyl group. Further structural complexity is introduced by a methyl and a phenyl group at the 2-position, and an ethanone moiety at the 3-position of the oxadiazole ring. The compound's structure was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass spectrometry, IR, and elemental analysis. It exhibited notable antimicrobial activity in agar disc diffusion assays [].

      Compound Description: This group of compounds features a 1,3,4-oxadiazole ring with a (1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl substituent at the 5-position and a propanamide group at the 2-position, with various N-substitutions. The structures of these compounds were confirmed by FTIR, 1H-NMR, and EI-MS analyses. Showed notable antimicrobial activity against both bacteria and fungi, surpassing the activity of the natural product piperine, from which they were derived [].

      Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring with a benzene-1,2,3-triol substituent at the 5-position and a (2Z)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl group at the 2-position. Its structure was confirmed using FTIR, 1H NMR, elemental analysis, mass spectrometry, conductivity measurements, and magnetic susceptibility data. Transition metal complexes (Cr(III), Co(II), Ni(II), Cu(II)) of this compound were also synthesized and characterized. Both the free ligand and its metal complexes were tested for antibacterial activity against Escherichia coli, Salmonella, and Staphylococcus aureus and evaluated for their hemolytic properties [].

      Compound Description: This compound consists of a 1,3,4-oxadiazole ring with a thione group at the 2-position and a [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl substituent at the 5-position. Its crystal structure, determined by X-ray diffraction, reveals a three-dimensional supramolecular structure formed through N—H⋯N and C—H⋯N hydrogen bonds [].

      Compound Description: These compounds represent two distinct series. The first series, N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides, features an acetohydrazide moiety attached to a piperazine ring, which is further substituted with a nitroimidazo[1,2-b]pyridazine group. The second series, 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones, features a 1,3,4-oxadiazole ring connected to the same substituted piperazine ring via a methylene bridge. The compounds within each series differ in the substituents on the acetohydrazide or oxadiazole rings. Characterized using 1H NMR and 13C NMR spectroscopy. Showed promising antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans. Molecular docking studies revealed strong binding affinities to the BAX protein, suggesting a potential mechanism for their antimicrobial effects [].

      Compound Description: This research involves two specific sets of 1,3,4-oxadiazoles: 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a–f) and (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a–f). These compounds are based on a chalcone scaffold linked to a 1,3,4-oxadiazole ring, and variations in substituents contribute to their diversity. Structural confirmation was achieved through 1H NMR, 13C NMR, IR, and mass spectral analysis. Exhibit potent in vitro antibacterial activity against Gram-positive, Gram-negative, and fungal strains. Notably, some derivatives displayed improved activity compared to standard drugs like rifamycin, ciprofloxacin, and fluconazole [].

      Compound Description: This compound comprises a triazolo[3,4-b]-1,3,4-thiadiazole core structure with a (E)-phenylvinyl group at the 6-position and a 4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl substituent at the 3-position. Its E stereochemistry was confirmed by single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system and P21/n space group [].

      Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring substituted with two phenyl groups at the 2- and 5-positions. Additionally, a (1H-1,2,4-triazol-1-yl)methyl group is present at the 3-position of the oxadiazole ring. The structure of this compound was determined by X-ray diffraction, revealing bond lengths and angles consistent with a non-conjugated oxadiazole ring and a conjugated system involving the carbonyl group. The near-coplanarity of the oxadiazole ring atoms, as indicated by torsion angles, further supports its structural characteristics [].

      Compound Description: These compounds are characterized by a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group at the 5-position and a complex (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}ethylidene) benzenamine moiety at the 3-position. Their structures were determined using IR, 1H NMR, and 13C NMR spectroscopy. Exhibit antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, with some derivatives showing comparable efficacy to the standard drug clotrimazole [].

      Compound Description: This compound features a 1,3,4-oxadiazole ring with a (9H-carbazol-9-yl)methyl substituent at the 5-position, a methyl group at the 2-position, and an ethanone moiety at the 3-position. It was synthesized and characterized using 1H NMR, 13C NMR, mass spectrometry, IR, and elemental analysis [].

      Compound Description: Two series of compounds were synthesized: N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides. These compounds share a 2-methylbenzimidazole core structure, with the first series containing a 1,3,4-oxadiazole ring and the second series containing a 1,2,4-triazole ring. Both series have various aryl substituents. Characterized using IR, MS, 1H-NMR, and 13C-NMR. Evaluated for antimicrobial activity against bacteria, mold, and yeast [].

      Compound Description: This study focuses on N-(naphthalen-1-yl)propanamide derivatives modified at the 2-position with various 2-mercapto aryl or dithiocarbamate moieties. The structures of these derivatives were determined using 1H-NMR, 13C-NMR, and LC-MS/MS techniques. They exhibited notable antimicrobial activities against a panel of bacteria and fungi, with some compounds showing comparable potency to ketoconazole (antifungal) or chloramphenicol (antibacterial) [].

      Compound Description: These compounds are characterized by a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a complex ethanethioate group at the 2-position. The ethanethioate substituent is further modified with a pyrazolone moiety. The structures were elucidated using IR, 1H NMR, and LC-MS analysis, and the compounds were evaluated for antimicrobial activity [].

      Compound Description: These compounds are characterized by a 1,3,4-oxadiazole ring linked to an imidazole ring through a methylene bridge. They were synthesized and characterized using IR, 1H-NMR, and 13C-NMR spectroscopy. These compounds were evaluated for their antibacterial activity against a panel of bacteria, including Proteus spp., S. pyogenes, Escherichia coli, and P. aeruginosa, and their activities were compared to standard antibiotics ciprofloxacin and tetracycline [].

      Compound Description: These compounds are anthranilic diamide derivatives incorporating a 1,3,4-oxadiazole ring. They were characterized by 1H NMR, 13C NMR, and mass spectrometry, with the crystal structure of one derivative determined using X-ray diffraction. The insecticidal activities of these compounds were evaluated against the diamondback moth (Plutella xylostella) [].

      Compound Description: These compounds consist of a 1,3,4-oxadiazole ring connected to a piperidine ring through a sulfur atom. The piperidine ring is substituted with a (4-chlorophenyl)sulfonyl group. A propanamide group with various N-substitutions is present at the 2-position of the oxadiazole ring. Structural elucidation was carried out using EI-MS, IR, 1H-NMR, and 13C-NMR. Tested for their potential as drug candidates for Alzheimer's disease by assessing their ability to inhibit acetylcholinesterase (AChE) and evaluating their hemolytic activity [].

      Compound Description: This compound is a complex molecule containing both a 1,3,4-oxadiazole and a pyrazolone ring. It was synthesized and characterized using 1H-NMR, mass spectrometry, IR, and elemental analysis [].

      Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a benzimidazole ring through a methylene bridge. It is characterized by a phenylthioacetamide moiety at the 2-position and a phenoxymethyl group at the 2-position of the benzimidazole ring. The structure of this compound was confirmed using elemental analysis, IR, and NMR techniques, including 1H and 13C NMR. Two isomers, trans and cis, were identified and their ratio was determined to be 64.5% and 35.5%, respectively [].

      Compound Description: These compounds contain both a 1,3,4-oxadiazole and a pyrazolone ring. They were synthesized using microwave irradiation, resulting in high yields and shorter reaction times [].

Properties

Product Name

N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

IUPAC Name

3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(4-pyrazol-1-ylbutan-2-yl)propanamide

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H25N5O2/c1-16(12-15-25-14-5-13-21-25)22-18(26)9-11-20-24-23-19(27-20)10-8-17-6-3-2-4-7-17/h2-7,13-14,16H,8-12,15H2,1H3,(H,22,26)

InChI Key

NHIQKKNRKYPURY-UHFFFAOYSA-N

SMILES

CC(CCN1C=CC=N1)NC(=O)CCC2=NN=C(O2)CCC3=CC=CC=C3

Canonical SMILES

CC(CCN1C=CC=N1)NC(=O)CCC2=NN=C(O2)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.